

# Application Notes and Protocols for In Vivo Diabetes Models: HSK0935

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

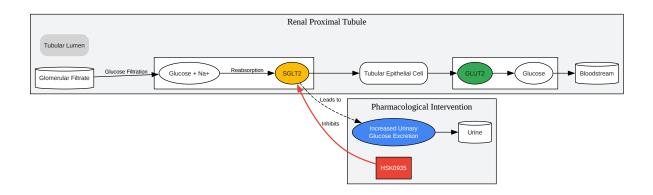
**HSK0935** is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1] SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By selectively inhibiting SGLT2, **HSK0935** blocks this reabsorption process, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This mechanism of action makes **HSK0935** a promising therapeutic agent for the management of type 2 diabetes mellitus.[1] Preclinical studies in Sprague-Dawley (SD) rats and Rhesus monkeys have demonstrated the potential of **HSK0935** to induce robust urinary glucose excretion.[1]

These application notes provide detailed protocols for establishing and utilizing in vivo models of diabetes to evaluate the efficacy of SGLT2 inhibitors like **HSK0935**. The protocols are based on established methodologies for inducing diabetes in rodents and non-human primates and for assessing key diabetic parameters.

## **Mechanism of Action: SGLT2 Inhibition**

The primary mechanism of action of **HSK0935** is the inhibition of SGLT2 in the kidneys. This leads to a reduction in the renal threshold for glucose and promotes the excretion of excess glucose in the urine, thereby lowering plasma glucose levels in an insulin-independent manner.





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**Figure 1:** Mechanism of action of **HSK0935** via SGLT2 inhibition.

## **Data Presentation**

While specific quantitative data for **HSK0935** from in vivo studies is not publicly available, the following tables illustrate the expected outcomes based on studies of other SGLT2 inhibitors in rodent models of diabetes.

Table 1: Effect of SGLT2 Inhibitors on Urinary Glucose Excretion in a Rodent Model of Type 2 Diabetes



Treatment Group	Dose (mg/kg)	24-Hour Urinary Glucose Excretion (mg/24h)
Vehicle Control	-	50 ± 15
SGLT2 Inhibitor (e.g., Empagliflozin)	1	1500 ± 250
SGLT2 Inhibitor (e.g., Empagliflozin)	3	3500 ± 400
SGLT2 Inhibitor (e.g., Empagliflozin)	10	5000 ± 550

Data are presented as mean ± standard deviation and are illustrative based on typical results for SGLT2 inhibitors.

Table 2: Effect of SGLT2 Inhibitors on Blood Glucose Levels in a Rodent Model of Type 2 Diabetes

Treatment Group	Dose (mg/kg)	Baseline Blood Glucose (mg/dL)	Blood Glucose after 4 weeks (mg/dL)
Vehicle Control	-	450 ± 50	475 ± 60
SGLT2 Inhibitor (e.g., Dapagliflozin)	1	460 ± 55	300 ± 45
SGLT2 Inhibitor (e.g., Dapagliflozin)	5	455 ± 50	220 ± 40
SGLT2 Inhibitor (e.g., Dapagliflozin)	10	465 ± 60	180 ± 35

Data are presented as mean  $\pm$  standard deviation and are illustrative based on typical results for SGLT2 inhibitors.

## **Experimental Protocols**



The following are detailed template protocols for evaluating the in vivo efficacy of SGLT2 inhibitors like **HSK0935** in common diabetes models.

## Protocol 1: Streptozotocin-Induced Diabetes in Sprague-Dawley Rats

This model is suitable for studying type 1 diabetes, but with modifications such as a high-fat diet, it can also be used to model type 2 diabetes.

#### Materials:

- Male Sprague-Dawley rats (8-10 weeks old)
- Streptozotocin (STZ)
- Citrate buffer (0.1 M, pH 4.5)
- High-fat diet (optional, for type 2 diabetes model)
- HSK0935
- Vehicle (e.g., 0.5% carboxymethylcellulose)
- Blood glucose meter and test strips
- Metabolic cages for urine collection
- Urinary glucose assay kit

#### Procedure:

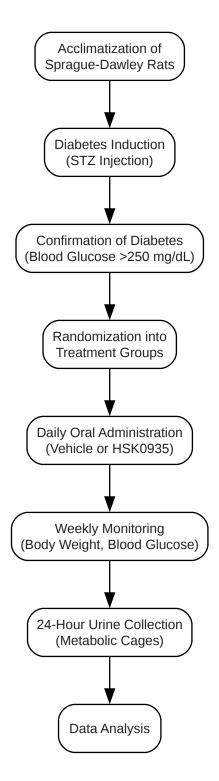
- Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle)
  with free access to standard chow and water for at least one week.
- · Induction of Diabetes:
  - For a type 1 model, fast the rats overnight.



- Prepare a fresh solution of STZ in cold citrate buffer.
- Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 60 mg/kg).
- For a type 2 model, feed the rats a high-fat diet for 4-8 weeks prior to a lower dose of STZ (e.g., 35 mg/kg, i.p.).
- · Confirmation of Diabetes:
  - Monitor blood glucose levels from tail vein blood 48-72 hours after STZ injection.
  - Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and are included in the study.
- Drug Administration:
  - Randomly assign diabetic rats to treatment groups (vehicle control, HSK0935 at various doses).
  - Administer HSK0935 or vehicle orally once daily for the duration of the study (e.g., 4-8 weeks).
- Monitoring:
  - Measure body weight and food and water intake weekly.
  - Monitor fasting blood glucose levels weekly.
- Urinary Glucose Excretion:
  - At the end of the study, place rats in individual metabolic cages for 24-hour urine collection.
  - Measure the total volume of urine collected.
  - Determine the glucose concentration in the urine using a commercially available glucose assay kit.
  - Calculate the total urinary glucose excretion (mg/24h).



- Data Analysis:
  - Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).



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**Figure 2:** Experimental workflow for the STZ-induced diabetic rat model.

# Protocol 2: High-Fructose Diet-Induced Diabetes in Rhesus Monkeys

This model mimics the development of type 2 diabetes in humans due to dietary factors.

#### Materials:

- Adult Rhesus monkeys
- · High-fructose diet
- HSK0935
- Vehicle
- · Blood collection supplies
- Equipment for measuring blood glucose and insulin
- Metabolic cages for urine collection
- · Urinary glucose assay kit

#### Procedure:

- Baseline Characterization:
  - House monkeys in a controlled environment and feed them a standard diet.
  - Perform a baseline assessment of body weight, fasting blood glucose, and fasting insulin levels.
- Induction of Diabetes:
  - Switch the monkeys to a high-fructose diet for a prolonged period (e.g., 6-12 months).
  - Monitor for the development of insulin resistance and hyperglycemia.



- · Confirmation of Diabetic State:
  - Monkeys exhibiting consistently elevated fasting blood glucose and insulin levels are considered to have diet-induced diabetes.
- Drug Administration:
  - Randomly assign diabetic monkeys to treatment groups.
  - Administer HSK0935 or vehicle orally once daily.
- Monitoring and Sample Collection:
  - Monitor body weight regularly.
  - Collect blood samples at specified intervals to measure fasting blood glucose and insulin.
- Urinary Glucose Excretion:
  - Acclimate monkeys to metabolic cages.
  - Collect urine over a 24-hour period.
  - Measure urine volume and glucose concentration to determine total urinary glucose excretion.
- Data Analysis:
  - Analyze the collected data using appropriate statistical tests for non-human primate studies.

## **Protocol 3: 24-Hour Urinary Glucose Excretion Assay**

#### Materials:

- Metabolic cages
- Urine collection tubes



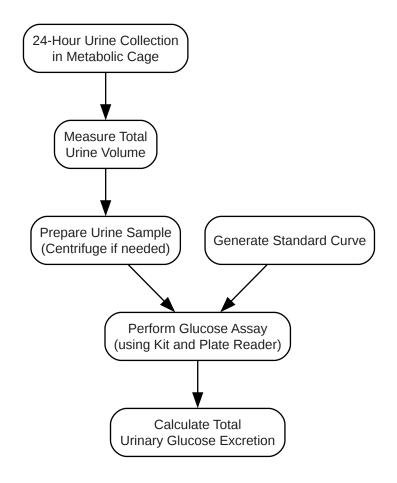
- Glucose assay kit (colorimetric or enzymatic)
- Spectrophotometer or plate reader
- · Standard glucose solutions

#### Procedure:

- Urine Collection:
  - Place the animal in a metabolic cage designed to separate urine and feces.
  - Provide ad libitum access to food and water.
  - Collect urine over a 24-hour period in a collection tube, which may contain a preservative to prevent glucose degradation.
- Sample Preparation:
  - Measure the total volume of urine collected.
  - If the urine contains sediment, centrifuge a small aliquot to obtain a clear supernatant.
- Glucose Measurement:
  - Follow the instructions provided with the commercial glucose assay kit.
  - Typically, this involves preparing a standard curve using solutions of known glucose concentrations.
  - Add a small volume of the urine sample (and standards) to a microplate well.
  - Add the enzyme/reagent mixture from the kit to each well.
  - Incubate the plate for the recommended time and temperature.
  - Measure the absorbance at the specified wavelength using a spectrophotometer or plate reader.



- Calculation:
  - Use the standard curve to determine the glucose concentration in the urine sample.
  - Calculate the total 24-hour urinary glucose excretion using the following formula:
    - Total UGE (mg/24h) = Glucose Concentration (mg/mL) x Total Urine Volume (mL/24h)



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**Figure 3:** Workflow for 24-hour urinary glucose excretion assay.

## **Conclusion**

The provided protocols offer a framework for the in vivo evaluation of **HSK0935** and other SGLT2 inhibitors in established animal models of diabetes. These studies are crucial for determining the efficacy, dose-response relationship, and overall pharmacological profile of novel anti-diabetic compounds. While specific quantitative data for **HSK0935** is limited in the



public domain, the methodologies described herein are standard in the field and will enable researchers to generate the necessary data for preclinical drug development.

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## References

- 1. Discovery of a Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor (HSK0935) for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
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